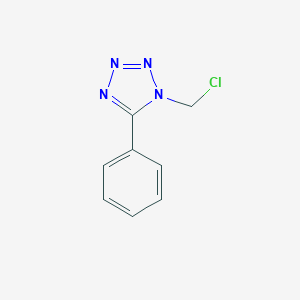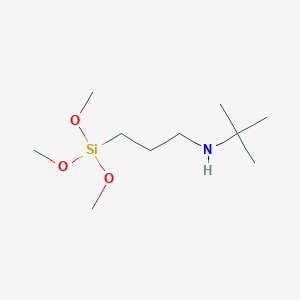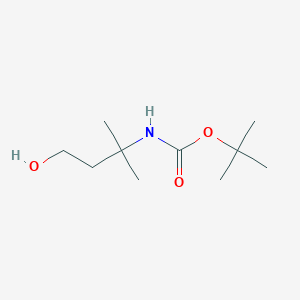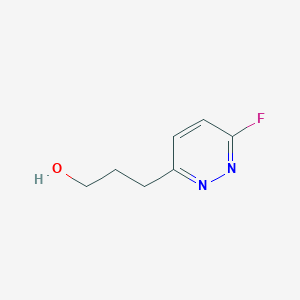
3-(6-Fluoropyridazin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoropyridazin-3-yl)propan-1-ol is a chemical compound that has been gaining attention in the field of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research. In
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the inhibition of specific enzymes, such as PKB/Akt. This inhibition leads to the modulation of various cellular processes, including cell survival, proliferation, and metabolism. In addition, this compound has been found to inhibit the activity of certain viral enzymes, such as the hepatitis C virus NS5B polymerase, which is involved in viral replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)propan-1-ol are diverse and depend on the specific enzyme or pathway targeted by the compound. Inhibition of PKB/Akt, for example, can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation in various disease states. Inhibition of viral enzymes can lead to the suppression of viral replication and the prevention of viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(6-Fluoropyridazin-3-yl)propan-1-ol in lab experiments include its potency, selectivity, and ease of synthesis. However, there are also limitations to its use, such as its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol. These include the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the exploration of its potential applications in various disease states. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on specific cellular processes and pathways. Overall, the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol holds promise for the development of new therapeutic agents and the advancement of scientific research.
Métodos De Síntesis
The synthesis of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the reaction between 6-fluoropyridazine and 3-chloropropan-1-ol in the presence of a base. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(6-Fluoropyridazin-3-yl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in various cellular processes such as cell survival, proliferation, and metabolism. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Número CAS |
174607-40-0 |
|---|---|
Nombre del producto |
3-(6-Fluoropyridazin-3-yl)propan-1-ol |
Fórmula molecular |
C7H9FN2O |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
3-(6-fluoropyridazin-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,1-2,5H2 |
Clave InChI |
XLPLUSWEEYAHRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1CCCO)F |
SMILES canónico |
C1=CC(=NN=C1CCCO)F |
Sinónimos |
3-Pyridazinepropanol,6-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



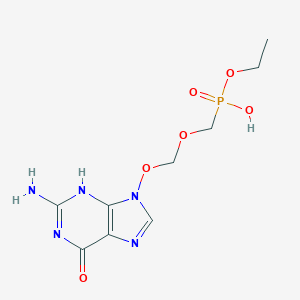
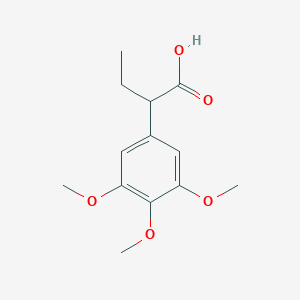
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
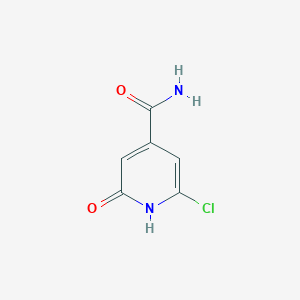
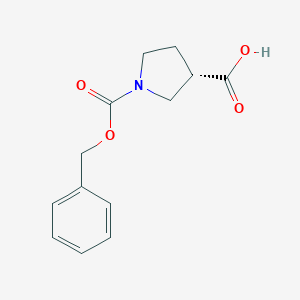
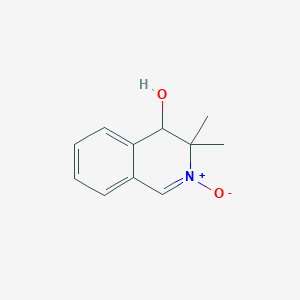
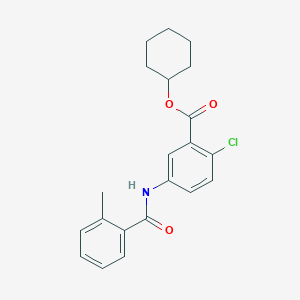
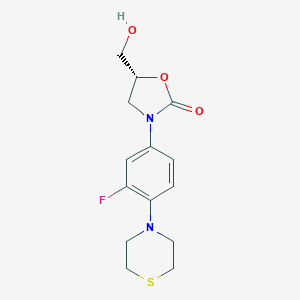
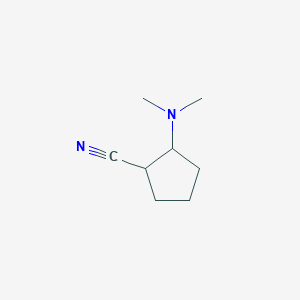
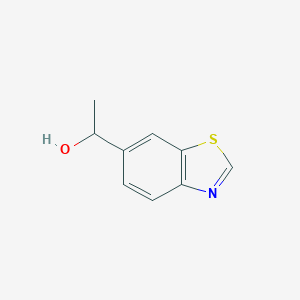
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
